molecular formula C18H17ClO3 B5833753 2-chloro-4-formylphenyl 4-tert-butylbenzoate

2-chloro-4-formylphenyl 4-tert-butylbenzoate

Cat. No. B5833753
M. Wt: 316.8 g/mol
InChI Key: PSOJXLHIPDXAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-formylphenyl 4-tert-butylbenzoate (CFBTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-4-formylphenyl 4-tert-butylbenzoate is not fully understood. However, it has been suggested that its anticancer and antiviral properties may be attributed to its ability to inhibit the activity of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-formylphenyl 4-tert-butylbenzoate exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. However, more research is needed to fully understand the biochemical and physiological effects of 2-chloro-4-formylphenyl 4-tert-butylbenzoate.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-4-formylphenyl 4-tert-butylbenzoate is its ease of synthesis, making it readily available for use in laboratory experiments. However, its low solubility in water can be a limitation, requiring the use of organic solvents for its dissolution.

Future Directions

There are several future directions for the research of 2-chloro-4-formylphenyl 4-tert-butylbenzoate. One potential area of exploration is its use in the development of new anticancer and antiviral drugs. Additionally, its photophysical properties make it a promising candidate for use in optoelectronic devices, and further research in this area could lead to the development of new technologies. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-chloro-4-formylphenyl 4-tert-butylbenzoate.

Synthesis Methods

2-chloro-4-formylphenyl 4-tert-butylbenzoate can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrophenyl 4-tert-butylbenzoate with a reducing agent such as iron powder or tin chloride, followed by the reaction with formic acid. The resulting product is then subjected to a reaction with thionyl chloride and finally with sodium azide to yield 2-chloro-4-formylphenyl 4-tert-butylbenzoate.

Scientific Research Applications

2-chloro-4-formylphenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. It has been found to exhibit excellent photophysical properties, making it a promising candidate for use in optoelectronic devices. In organic chemistry, 2-chloro-4-formylphenyl 4-tert-butylbenzoate has been used as a key intermediate in the synthesis of various compounds. In medicinal chemistry, 2-chloro-4-formylphenyl 4-tert-butylbenzoate has been found to possess anticancer and antiviral properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(2-chloro-4-formylphenyl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-18(2,3)14-7-5-13(6-8-14)17(21)22-16-9-4-12(11-20)10-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJXLHIPDXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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